(R)-2-Aminooctanoic acid (R)-2-Aminooctanoic acid
Brand Name: Vulcanchem
CAS No.: 106819-03-8
VCID: VC21541733
InChI: InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
SMILES: CCCCCCC(C(=O)O)N
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

(R)-2-Aminooctanoic acid

CAS No.: 106819-03-8

VCID: VC21541733

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Aminooctanoic acid - 106819-03-8

Description

(R)-2-Aminooctanoic acid is a unique compound that combines features of both amino acids and fatty acids. It is an alpha-amino fatty acid, characterized by the presence of an amino group at the second carbon of the octanoic acid chain. This compound has garnered significant attention in various fields, including biochemistry, pharmacology, and material science, due to its potential applications and biological activities.

Biological Activities

(R)-2-Aminooctanoic acid exhibits notable biological activities, particularly in enhancing the antimicrobial properties of peptides. Incorporating this compound into peptides can significantly improve their binding affinity to specific protein targets, thereby increasing their efficacy. For instance, studies have shown that modifying a peptide with (R)-2-aminooctanoic acid can lead to a tenfold increase in binding affinity compared to unmodified counterparts.

Neurological Research

(R)-2-Aminooctanoic acid's structural similarity to certain neurotransmitters has led researchers to explore its potential effects on the nervous system. Studies are investigating how this compound might interact with specific receptors in the brain, which could provide insights into neurological disorders and aid in the development of new therapeutic strategies.

Material Science

Scientists are studying how (R)-2-aminooctanoic acid can be incorporated into the design of new materials with specific functionalities. These functionalities could include applications in areas like drug delivery or the development of novel catalysts.

Research Findings

Recent studies have highlighted the potential of (R)-2-aminooctanoic acid in various biomedical applications. Its ability to enhance antimicrobial properties makes it a valuable component in peptide design. Additionally, its structural similarity to neurotransmitters suggests potential applications in neurological research.

Antimicrobial Peptides

Peptide ModificationBinding Affinity Increase
Unmodified PeptideBaseline
Modified with (R)-2-Aminooctanoic AcidUp to 10-fold increase
CAS No. 106819-03-8
Product Name (R)-2-Aminooctanoic acid
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name (2R)-2-aminooctanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Standard InChIKey AKVBCGQVQXPRLD-SSDOTTSWSA-N
Isomeric SMILES CCCCCC[C@H](C(=O)O)N
SMILES CCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCC(C(=O)O)N
PubChem Compound 1615251
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator